2-(pyridin-3-yl)phenol
Overview
Description
2-(pyridin-3-yl)phenol is an organic compound that consists of a phenol group attached to a pyridine ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated phenol under palladium catalysis. The reaction typically requires a base such as potassium carbonate and is conducted in a solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
2-(pyridin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific functional properties.
Mechanism of Action
The mechanism by which 2-(pyridin-3-yl)phenol exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-2-yl)phenol
- 2-(pyridin-4-yl)phenol
- 2-(pyrimidin-5-yl)phenol
Uniqueness
2-(pyridin-3-yl)phenol is unique due to the specific position of the pyridine ring, which influences its chemical reactivity and biological activity. The 3-position attachment allows for distinct interactions with molecular targets compared to its isomers, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-pyridin-3-ylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h1-8,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXIAFBIDZKQDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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